N,N'-(2-Hydroxypropane-1,3-diyl)dipentanamide
Description
N,N’-(2-Hydroxypropane-1,3-diyl)dipentanamide is a chemical compound with a unique structure that includes a hydroxypropane backbone and two pentanamide groups
Properties
CAS No. |
61796-92-7 |
|---|---|
Molecular Formula |
C13H26N2O3 |
Molecular Weight |
258.36 g/mol |
IUPAC Name |
N-[2-hydroxy-3-(pentanoylamino)propyl]pentanamide |
InChI |
InChI=1S/C13H26N2O3/c1-3-5-7-12(17)14-9-11(16)10-15-13(18)8-6-4-2/h11,16H,3-10H2,1-2H3,(H,14,17)(H,15,18) |
InChI Key |
MVXWPVCAQVYXMA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NCC(CNC(=O)CCCC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(2-Hydroxypropane-1,3-diyl)dipentanamide typically involves the reaction of 2-hydroxypropane-1,3-diamine with pentanoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is usually stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of N,N’-(2-Hydroxypropane-1,3-diyl)dipentanamide may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N’-(2-Hydroxypropane-1,3-diyl)dipentanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of N,N’-(2-Oxopropane-1,3-diyl)dipentanamide.
Reduction: Formation of N,N’-(2-Hydroxypropane-1,3-diyl)dipentylamine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
N,N’-(2-Hydroxypropane-1,3-diyl)dipentanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N’-(2-Hydroxypropane-1,3-diyl)dipentanamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with proteins, potentially inhibiting their activity. The amide groups can interact with enzymes, altering their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N,N’-(2-Hydroxypropane-1,3-diyl)diacetamide
- 2-Hydroxypropane-1,3-diyl diacetate
- 1,3-Dioctanoin
Uniqueness
N,N’-(2-Hydroxypropane-1,3-diyl)dipentanamide is unique due to its specific structure, which includes a hydroxypropane backbone and two pentanamide groups. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it offers a different balance of hydrophilicity and hydrophobicity, which can be advantageous in specific contexts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
